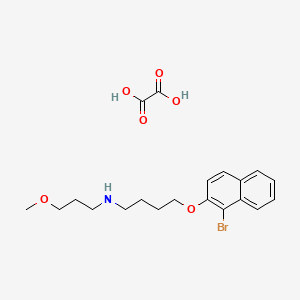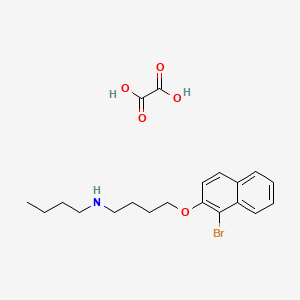![molecular formula C20H30ClNO5 B4002834 1-[2-(2-Tert-butyl-4-chlorophenoxy)ethyl]-4-methylpiperidine;oxalic acid](/img/structure/B4002834.png)
1-[2-(2-Tert-butyl-4-chlorophenoxy)ethyl]-4-methylpiperidine;oxalic acid
Overview
Description
1-[2-(2-Tert-butyl-4-chlorophenoxy)ethyl]-4-methylpiperidine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a tert-butyl group, and a chlorophenoxy moiety, making it a subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Tert-butyl-4-chlorophenoxy)ethyl]-4-methylpiperidine;oxalic acid typically involves multiple steps, starting with the preparation of the chlorophenoxy intermediate. This intermediate is then reacted with a piperidine derivative under controlled conditions to form the final product. Common reagents used in these reactions include alkyl halides, bases, and solvents such as dichloromethane or ethanol. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial synthesis often employs advanced techniques such as automated reactors and in-line monitoring to optimize reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Tert-butyl-4-chlorophenoxy)ethyl]-4-methylpiperidine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy moiety, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure and temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, reduced derivatives, and substituted phenoxy compounds, depending on the specific reaction and conditions used.
Scientific Research Applications
1-[2-(2-Tert-butyl-4-chlorophenoxy)ethyl]-4-methylpiperidine;oxalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(2-Tert-butyl-4-chlorophenoxy)ethyl]-4-methylpiperidine;oxalic acid involves its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes, modulating their activity and influencing various cellular pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(2-Tert-butyl-4-chlorophenoxy)ethyl]-4-methylpiperidine hydrochloride
- 1-[2-(2-Tert-butyl-4-chlorophenoxy)ethyl]-4-methylpiperidine acetate
Uniqueness
Compared to similar compounds, 1-[2-(2-Tert-butyl-4-chlorophenoxy)ethyl]-4-methylpiperidine;oxalic acid is unique due to its specific oxalic acid moiety, which can influence its solubility, stability, and reactivity. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
1-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-4-methylpiperidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28ClNO.C2H2O4/c1-14-7-9-20(10-8-14)11-12-21-17-6-5-15(19)13-16(17)18(2,3)4;3-1(4)2(5)6/h5-6,13-14H,7-12H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQORCVZDNLQQQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOC2=C(C=C(C=C2)Cl)C(C)(C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid](/img/structure/B4002759.png)
![1-[4-(4-ethoxyphenoxy)butyl]-1H-imidazole](/img/structure/B4002765.png)
![2-[3-(4-Tert-butyl-2-methylphenoxy)propylamino]ethanol;oxalic acid](/img/structure/B4002770.png)
![N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4002778.png)
![2-[2-[(3-acetamido-2,4-dimethylphenyl)methylamino]-2-oxoethoxy]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B4002788.png)
![2-[3-(4-Chlorophenyl)sulfanylpropylamino]ethanol;oxalic acid](/img/structure/B4002795.png)
![N-[3-(4-butan-2-ylphenoxy)propyl]-3-methoxypropan-1-amine](/img/structure/B4002816.png)
![{4-[4-(benzyloxy)phenoxy]butyl}(3-methoxypropyl)amine oxalate](/img/structure/B4002821.png)

![Ethyl 4-[3-(furan-2-ylmethylamino)propoxy]benzoate;oxalic acid](/img/structure/B4002838.png)
![3-(methylthio)-6-(3-phenoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4002843.png)


![1-[3-(4-Tert-butyl-2-methylphenoxy)propyl]piperidine;oxalic acid](/img/structure/B4002865.png)
